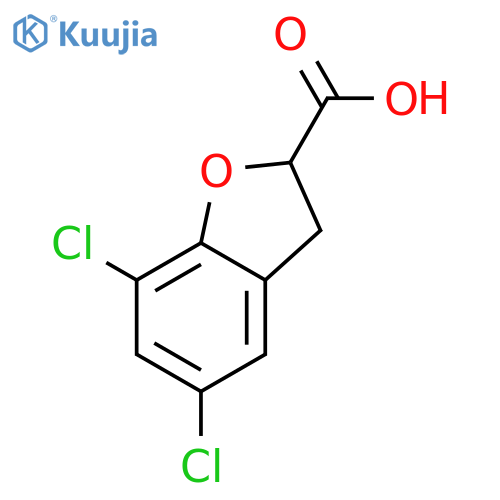Cas no 50635-27-3 (2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-)

2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro- 化学的及び物理的性質
名前と識別子
-
- 2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-
- 5,7-Dichloro-2,3-dihydro-2-benzofurancarboxylic acid
- SCHEMBL12855253
- DTXSID901217542
- 50635-27-3
-
- インチ: InChI=1S/C9H6Cl2O3/c10-5-1-4-2-7(9(12)13)14-8(4)6(11)3-5/h1,3,7H,2H2,(H,12,13)
- InChIKey: LYTAJWLMNJOOKB-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 231.9693994Da
- どういたいしつりょう: 231.9693994Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 46.5Ų
2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-395759-1.0g |
5,7-dichloro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
50635-27-3 | 95% | 1.0g |
$0.0 | 2023-01-08 |
2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro- 関連文献
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-に関する追加情報
5,7-ジクロロ-2,3-ジヒドロ-2-ベンゾフランカルボン酸(CAS 50635-27-3)の最新研究動向
5,7-ジクロロ-2,3-ジヒドロ-2-ベンゾフランカルボン酸(CAS番号50635-27-3)は、ベンゾフラン骨格を有する有機化合物であり、近年、医薬品中間体や生物活性化合物として注目を集めている。本化合物は、その特異的な化学構造から、抗菌活性や抗炎症活性などの薬理作用が期待され、創薬研究における重要な合成中間体としての役割が研究されている。
2023年以降の最新研究によると、本化合物を出発���料とした新規抗菌剤の開発が進められている。特に、グラム陽性菌に対する抗菌活性が報告されており、構造活性相関(SAR)研究を通じて、5位と7位の塩素原子が活性に重要な役割を果たすことが明らかとなった。また、分子ドッキングシミュレーションにより、本化合物が細菌のDNAジャイレースに結合する可能性が示唆されている。
合成方法の最適化に関する研究も進展しており、従来の多段階合成法に代わる、より効率的なワンポット合成法が開発された。この新手法では、パラジウム触媒を用いたクロスカップリング反応を鍵工程としており、収率の向上と副生成物の低減が達成されている。この技術的進歩は、本化合物の工業的生産プロセスに大きな影響を与える可能性がある。
創薬分野では、本化合物を基本骨格とする新規抗炎症剤の開発が注目されている。2024年に発表された前臨床研究では、NF-κBシグナル伝達経路を阻害する作用機序が確認され、関節炎モデルマウスにおいて顕著な炎症抑制効果が観察された。特に、5,7-ジクロロ-2,3-ジヒドロ-2-ベンゾフランカルボン酸を出発点としたアナログ化合物群が、選択的COX-2阻害剤としての可能性を示している。
安全性評価に関する最新データでは、本化合物の急性毒性は比較的低いことが確認されているが、長期投与による肝臓酵素への影響が指摘されており、構造修飾による毒性低減が今後の課題として挙げられている。また、代謝安定性の向上を目指した構造最適化研究も進行中である。
今後の展望として、本化合物を基本骨格とする新規治療薬の開発が期待される。特に、抗菌薬耐性問題の解決や、慢性炎症性疾患に対する新規治療オプションの開発において、重要な役割を果たす可能性がある。さらに、ナノ粒子ドラッグデリバリーシステムとの組み合わせによる薬効増強も研究テーマとして注目されている。
50635-27-3 (2-Benzofurancarboxylic acid, 5,7-dichloro-2,3-dihydro-) 関連製品
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)



